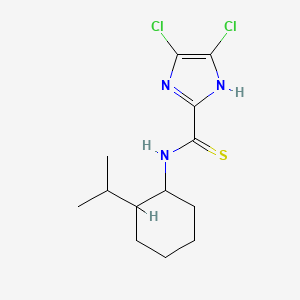
4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” involves specific synthetic routes and reaction conditions. For instance, the preparation method of a 7-alkylindole derivative, which might be related, involves using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other conditions .
Industrial Production Methods: Industrial production methods for “this compound” are not explicitly detailed in the available sources. general practices in the industry involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds.
Wissenschaftliche Forschungsanwendungen
“4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It may be used as a precursor for synthesizing other compounds, as a reagent in chemical reactions, or as a tool for studying biological processes.
Wirkmechanismus
The mechanism of action of “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” involves its interaction with specific molecular targets and pathways. While detailed information is not available, it is likely that the compound exerts its effects through binding to receptors or enzymes, modulating their activity, and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide” include other indole derivatives and related chemical entities. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness: The uniqueness of “this compound” lies in its specific structure and the resulting properties. Compared to other similar compounds, it may have distinct reactivity, stability, and applications.
Eigenschaften
IUPAC Name |
4,5-dichloro-N-(2-propan-2-ylcyclohexyl)-1H-imidazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N3S/c1-7(2)8-5-3-4-6-9(8)16-13(19)12-17-10(14)11(15)18-12/h7-9H,3-6H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYNSTGPOLPLHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1NC(=S)C2=NC(=C(N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCCCC1NC(=S)C2=NC(=C(N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














